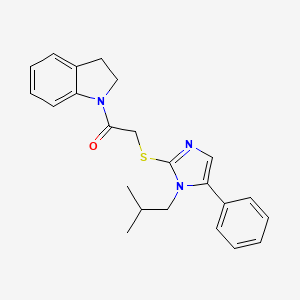

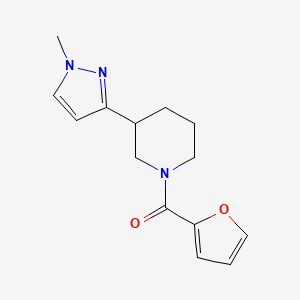

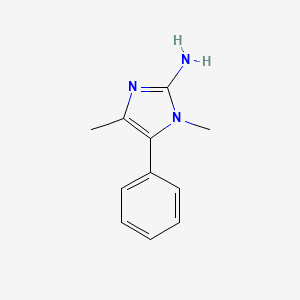

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14Cl2N4O3 and its molecular weight is 429.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

New derivatives have been synthesized for their potential antimicrobial activities. Compounds with structural similarities to the target molecule were prepared and evaluated for their effectiveness against various microbial strains. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated good antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel & Shaikh, 2011).

Biological Activity and Drug Development

Research into the biological activity of quinazoline derivatives has shown promise for their use in drug development. Studies involving the synthesis, structure, and biological activity evaluation of novel derivatives have identified some with promising antitumor activities, suggesting a potential pathway for the development of cancer therapeutics (Ling et al., 2008).

Antioxidant and Anticholinesterase Activities

Derivatives containing the quinazoline motif have been synthesized and assessed for their antioxidant and anticholinesterase activities. Notably, certain coumarylthiazole derivatives exhibited significant inhibitory activity against cholinesterases, which could be beneficial in the treatment of Alzheimer's disease (Kurt et al., 2015).

Electro-Fenton Degradation Studies

The degradation of antimicrobial agents like triclosan and triclocarban using electro-Fenton systems has been researched, providing insights into environmental detoxification methods. This research demonstrates the compound's relevance in studying the breakdown of persistent organic pollutants (Sirés et al., 2007).

Green Synthesis Approaches

Efforts have been made to develop solvent- and catalyst-free synthetic methods for dihydroquinazolines, showcasing an environmentally friendly approach to synthesizing these compounds. This represents a significant step forward in sustainable chemistry practices (Sarma & Prajapati, 2011).

Exploration of Supramolecular Gelators

Research into the gelator behavior of quinoline urea derivatives in the formation of silver(I) complexes opens up new avenues for the development of materials with unique properties, such as those applicable in photophysical devices (Braga et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "urea", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dichloroaniline in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and reflux for a specific time period.", "Step 3: Cool the reaction mixture and add urea to it.", "Step 4: Reflux the reaction mixture again for a specific time period.", "Step 5: Isolate the product by filtration and wash it with a suitable solvent.", "Step 6: Dry the product under vacuum to obtain (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

CAS-Nummer |

941946-52-7 |

Molekularformel |

C20H14Cl2N4O3 |

Molekulargewicht |

429.26 |

IUPAC-Name |

1-(3,4-dichlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C20H14Cl2N4O3/c21-15-8-7-12(10-16(15)22)23-19(27)25-18-14-5-1-2-6-17(14)24-20(28)26(18)11-13-4-3-9-29-13/h1-10H,11H2,(H2,23,25,27) |

InChI-Schlüssel |

RSWAYAGOCKGKLE-XIEYBQDHSA-N |

SMILES |

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)

![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)

![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)

![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)